REACTION_CXSMILES
|
[C:1]([C:4]1[C:9]([CH2:10][CH3:11])=[N:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].[Br:12]Br>C(Cl)(Cl)Cl>[Br:12][CH2:2][C:1]([C:4]1[C:9]([CH2:10][CH3:11])=[N:8][CH:7]=[CH:6][N:5]=1)=[O:3]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC=CN=C1CC
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 40° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
used in the step 2 without further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)C1=NC=CN=C1CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |